molecular formula C24H25N7O3 B2552979 3-(4-乙氧苯基)-6-(2-氧代-2-(4-苯基哌嗪-1-基)乙基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮 CAS No. 863019-92-5

3-(4-乙氧苯基)-6-(2-氧代-2-(4-苯基哌嗪-1-基)乙基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮

货号 B2552979
CAS 编号: 863019-92-5
分子量: 459.51
InChI 键: MYBHGLOLASSNFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a complex molecule that appears to be related to various pharmacologically active heterocyclic compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that often start with simpler heterocycles and proceed through functionalization and cyclization steps. For instance, paper describes the preparation of triazolopyrimidinones through nitrosative cyclization of diamino phenylpyrimidinones, followed by regioselective alkylation. This suggests that the synthesis of the compound may also involve similar cyclization and alkylation steps, potentially starting from an oxazolone precursor as indicated in paper , where 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone is used as a synthon for the synthesis of fused pyrimidines.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one described is often characterized using spectroscopic methods such as NMR, as seen in paper , where the structure of oxazolone derivatives is determined using 13C NMR spectroscopy. The presence of a triazolopyrimidinone core in the compound suggests a complex aromatic system that could be analyzed using similar spectroscopic techniques to determine the regiochemistry and confirm the molecular structure.

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves selective alkylation, as seen in paper , where regioselectivity is influenced by the size and shape of the alkylating agents and reaction temperature. The ethoxy and phenylpiperazine substituents in the compound suggest that it may have been synthesized through targeted modifications to enhance specific biological activities or to improve pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its heterocyclic structure and substituents. For example, the presence of an ethoxy group, as seen in paper , is necessary for the inhibitory activity of related compounds against phosphodiesterase. The phenylpiperazine moiety could also affect the compound's solubility, stability, and ability to cross biological membranes, potentially impacting its pharmacological profile.

Relevant Case Studies

While no direct case studies of the compound are provided, the papers do offer insights into the biological activities of structurally related compounds. Paper evaluates the inhibitory activity of pyrazolopyrimidinones on cGMP-specific phosphodiesterase, which is relevant for antihypertensive activity. Paper discusses the anti-inflammatory properties of pyrazolopyrimidines and their lack of ulcerogenic activity, which could be a desirable feature for the compound if it shares similar pharmacological properties.

科学研究应用

合成和降压潜力

已合成与指定化学物质结构相关的化合物,并评估了它们的潜在降压作用。例如,已制备了一系列在 2 位带有吗啉、哌啶或哌嗪部分的 1,2,4-三唑并[1,5-α]嘧啶。这些化合物,包括乙基 4-甲基-2-(4-酰基哌嗪-1-基)-1,2,4-三唑并[1, 5-α]嘧啶-7(4H)-酮-6-羧酸酯,在体外和体内进行了降压活性测试,其中一些显示出有希望的结果 (Bayomi、Abdelal、El-Ashry 和 Ghoneim,1999 年)

抗菌和抗真菌应用

具有相似结构的化合物的另一个应用领域是抗菌和抗真菌治疗领域。已合成了一系列相关化合物,并显示出对一系列细菌和真菌菌株具有抗菌活性,突出了它们作为对抗感染的治疗剂的潜力 (Patel、Kumari 和 Patel,2012 年)

抗炎和镇痛特性

还对吡唑并[1,5-a]嘧啶衍生物的非甾体抗炎特性进行了研究,一些化合物显示出显着的活性,而没有通常与 NSAID 相关的胃肠道副作用。这表明相关化合物在开发更安全的抗炎药中具有潜在应用 (Auzzi 等人,1983 年)

抗结核活性

还合成了结构类似物并评估了它们的抗结核活性,为开发新的抗结核药提供了潜在途径。这表明这些化合物在解决各种传染病方面的多功能性 (Titova、Filatova、Fedorova、Rusinov 和 Charushin,2019 年)

属性

IUPAC Name

3-(4-ethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-2-34-20-10-8-19(9-11-20)31-23-22(26-27-31)24(33)30(17-25-23)16-21(32)29-14-12-28(13-15-29)18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBHGLOLASSNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。